Stereochemical Retention in Suzuki–Miyaura Coupling: Trans vs. Cis Cyclopropyl Boronate Esters
In the palladium(0)-catalysed Suzuki coupling of cyclopropyl boronate esters with aryl halides, the trans‑configured ester (this compound class) delivers the 1,2‑trans‑disubstituted cyclopropane product with complete retention of relative configuration, as confirmed by NMR analysis . The cis‑cyclopropyl boronate ester, under identical conditions, gives a 1:1 mixture of cis and trans products due to epimerisation during transmetalation . Quantitative HPLC analysis of the crude reaction mixtures showed >98% diastereomeric excess (de) for the trans substrate versus <5% de for the cis substrate .
| Evidence Dimension | Diastereomeric excess after Suzuki coupling with 4‑bromotoluene |
|---|---|
| Target Compound Data | >98% de (trans product) |
| Comparator Or Baseline | <5% de (cis‑cyclopropyl boronate ester) |
| Quantified Difference | Δ >93 percentage points in diastereomeric excess |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O, 65 °C, 12 h; substrate: trans‑ or cis‑2‑phenylcyclopropylboronic acid pinacol ester |
Why This Matters
Procurement of the trans isomer is mandatory when the target molecule requires a defined relative configuration at the cyclopropane ring, as the cis isomer cannot deliver stereochemically pure product.
